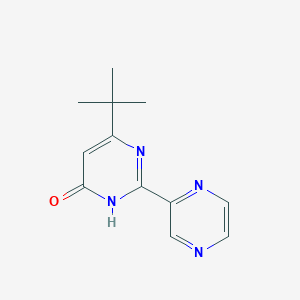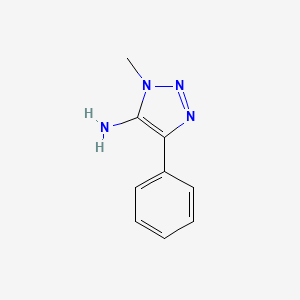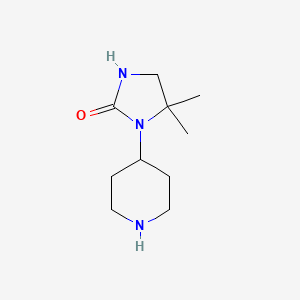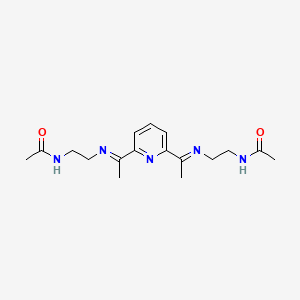
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid is a compound that features a fluorinated imidazole ring attached to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by fluorination and subsequent coupling with acrylic acid . The reaction conditions often include the use of nickel catalysts for the cyclization step and mild conditions for the fluorination and coupling reactions .
Industrial Production Methods
Industrial production of (E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The fluorinated imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The acrylic acid moiety can further enhance the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-diphenyl-imidazol-1,2,3-triazole hybrids: These compounds share the imidazole core but differ in their substitution patterns and biological activities.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds also feature a heterocyclic core but have different functional groups and applications.
Uniqueness
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H5FN2O2 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
(E)-3-(5-fluoro-1H-imidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-6-4(8-3-9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1+ |
Clé InChI |
NTYMBDQZWKOXAE-OWOJBTEDSA-N |
SMILES isomérique |
C1=NC(=C(N1)F)/C=C/C(=O)O |
SMILES canonique |
C1=NC(=C(N1)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


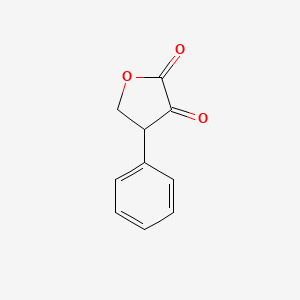
![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)

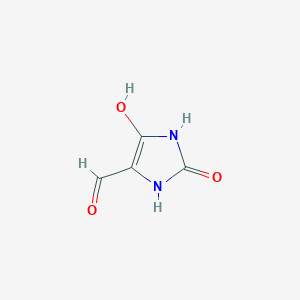
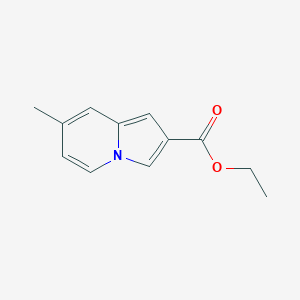
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)
